Ethyl 2-[({4-[(trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core
Preparation Methods
The synthesis of ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Trifluoroacetamido Group: This step usually involves the reaction of an amine with trifluoroacetic anhydride.
Attachment of the Benzamido Group: This is typically done through amide bond formation using benzoyl chloride and an appropriate amine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or trifluoroacetamido groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamido and benzamido groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzothiophene core may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Similar compounds include:
ETHYL 4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE: This compound shares the trifluoroacetamido group but has a different core structure.
(E)-N-(3-(1-(2-(4-(2,2,2-TRIFLUOROACETAMIDO)BENZOYL)HYDRAZONO)ETHYL)PHENYL)NICOTINAMIDE: This compound also features the trifluoroacetamido group and has been studied for its potential as a VEGFR-2 inhibitor.
ETHYL 2-[4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the benzothiophene core, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19F3N2O4S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
ethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H19F3N2O4S/c1-2-29-18(27)15-13-5-3-4-6-14(13)30-17(15)25-16(26)11-7-9-12(10-8-11)24-19(28)20(21,22)23/h7-10H,2-6H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
IGKTUSKQPCAKQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.